BMS-561392
Description
Contextualizing Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17) as a Therapeutic Target
Tumor Necrosis Factor-alpha Converting Enzyme, also known as TACE or A Disintegrin and Metalloproteinase 17 (ADAM17), is a critical enzyme in human physiology and pathology. researchgate.netjnj.com As a member of the ADAM family of proteases, TACE is a membrane-bound enzyme responsible for the "shedding" of the extracellular domains of a wide variety of cell surface proteins. researchgate.netbiospace.com This process releases soluble forms of these proteins, which can then act as signaling molecules.
The most prominent substrate of TACE is the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). researchgate.netjnj.com By cleaving the membrane-bound precursor of TNF-α, TACE releases soluble TNF-α, a key mediator in inflammatory processes. Elevated levels of soluble TNF-α are implicated in a host of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and sepsis. nih.govmedchemexpress.com This central role in inflammation has made TACE a compelling target for therapeutic intervention. The rationale is that by inhibiting TACE, the production of soluble TNF-α can be suppressed, thereby mitigating the inflammatory cascade. Beyond TNF-α, TACE is now known to process over 70 other substrates, including growth factors and their receptors, highlighting its broad biological significance. nih.gov
Historical Development and Initial Therapeutic Interests in BMS-561392 Research
This compound, also identified as DPC-333, was developed by Bristol-Myers Squibb as a potent and highly selective inhibitor of TACE. researchgate.netnih.gov Preclinical studies revealed its significant potential. In vitro, this compound demonstrated a high degree of potency, with an IC50 value of 0.20 nM for TACE inhibition. researchgate.net Furthermore, it exhibited excellent selectivity, being over 100-fold more selective for TACE than for other matrix metalloproteinases (MMPs). researchgate.net
These promising preclinical findings spurred interest in this compound as a potential therapeutic agent for diseases driven by excess TNF-α. The primary focus of its development was for the treatment of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation. nih.govbms.com By 2002, the therapeutic interest had expanded to include inflammatory bowel disease (IBD). nih.gov The oral bioavailability of this compound in animal models further enhanced its appeal as a potential alternative to injectable anti-TNF-α biologic therapies. bioworld.com
Preclinical Profile of this compound
| Parameter | Finding | Source(s) |
|---|---|---|
| Target | Tumor Necrosis Factor-alpha Converting Enzyme (TACE/ADAM17) | researchgate.netnih.gov |
| IC50 for TACE | 0.20 nM | researchgate.net |
| Selectivity | >100-fold for TACE over other MMPs | researchgate.net |
| In Vivo Activity | Suppressed TNF-α production in mice | bioworld.com |
| Oral Bioavailability | Demonstrated in rats and dogs | bioworld.com |
| Initial Therapeutic Focus | Rheumatoid Arthritis, Inflammatory Bowel Disease | nih.govbms.com |
Overview of Clinical Development and Noted Outcomes
The promising preclinical data for this compound led to its advancement into human clinical trials. By April 2001, a Phase IIa clinical trial in patients with rheumatoid arthritis had been initiated. nih.govbms.com This marked a significant step in evaluating the compound's efficacy and safety in a clinical setting.
However, the clinical development of this compound, and indeed other TACE inhibitors of its generation, encountered significant hurdles. Despite the strong preclinical rationale and promising initial data, the Phase II trials for TACE inhibitors, with strong indications including this compound, ultimately failed. researchgate.net The primary reasons cited for these failures were issues of hepatotoxicity (liver toxicity) and a lack of demonstrated efficacy in the patient populations studied. researchgate.net Consequently, the development of this compound was discontinued (B1498344), and it did not proceed to later-stage clinical trials or regulatory approval. researchgate.net
Clinical Development Timeline and Status of this compound
| Milestone | Date | Status/Outcome | Source(s) |
|---|---|---|---|
| Initiation of Phase IIa Trial in Rheumatoid Arthritis | By April 2001 | Initiated | nih.govbms.com |
| Investigation for Inflammatory Bowel Disease | By October 2002 | Under Investigation | nih.gov |
| Phase II Trial Outcome | Not specified | Failed due to hepatotoxicity and/or lack of efficacy | researchgate.net |
| Development Status | Not specified | Discontinued | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-17(2)14-24(25(32)30-34)31-13-12-27(28,26(31)33)20-8-10-21(11-9-20)35-16-19-15-18(3)29-23-7-5-4-6-22(19)23/h4-11,15,17,24,34H,12-14,16,28H2,1-3H3,(H,30,32)/t24-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNZBDLTUKCPGJ-SHQCIBLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)C4(CCN(C4=O)C(CC(C)C)C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)COC3=CC=C(C=C3)[C@@]4(CCN(C4=O)[C@H](CC(C)C)C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611227-74-8 | |
| Record name | BMS-561392 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0611227748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-561392 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X066A8676 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Characterization of Bms561392 Inhibition
Mechanism of TACE (ADAM17) Inhibition by BMS-561392
The primary mechanism by which this compound inhibits TACE (ADAM17) involves the chelation of the zinc cofactor located within the enzyme's active site. researchgate.netrsc.org The catalytic activity of TACE, like other metalloproteinases, is dependent on this zinc ion for the cleavage of its substrates. rsc.orgnih.gov Small molecule inhibitors such as this compound are designed to fit into the active site pocket and bind to the zinc ion through a specific chemical group, known as a zinc-binding group (ZBG). researchgate.net This interaction effectively blocks the enzyme's ability to process its substrates, such as the membrane-bound precursor of TNF-α. researchgate.netresearchgate.net By preventing the release of soluble TNF-α, this compound mitigates the downstream inflammatory effects mediated by this cytokine. researchgate.net
Inhibitory Potency and Selectivity Profile of this compound
The efficacy of an enzyme inhibitor is defined by its potency and its selectivity for the target enzyme over other related enzymes.
This compound has demonstrated high potency against TACE in various in vitro assays. The half-maximal inhibitory concentration (IC50), a measure of inhibitor potency, has been reported to be as low as 0.20 nM in an isolated enzyme assay. researchgate.net In cell-based assays, this compound has also shown potent inhibition of TACE activity. For instance, in a study using Chinese Hamster Ovary (CHO) cells expressing the precursor form of TNF-α, this compound inhibited the secretion of soluble TNF-α with an IC50 of approximately 0.15 µM. researchgate.net
Table 1: In Vitro IC50 Values of this compound against TACE (ADAM17)
| Assay Type | IC50 Value | Reference |
| Isolated Enzyme Assay | 0.20 nM | researchgate.net |
| Whole Blood Assay | 0.02 nM | bioworld.com |
| CHO Cell-Based TNF-α Release | 0.15 µM | researchgate.net |
This table is interactive. Click on the headers to sort the data.
A critical feature of this compound is its high selectivity for TACE over other metalloproteinases, particularly the matrix metalloproteinases (MMPs). researchgate.net This selectivity is important to minimize off-target effects that could arise from the inhibition of other essential MMPs involved in normal physiological processes. nih.gov Research has shown that this compound exhibits more than 100-fold selectivity for TACE over a panel of other MMPs. researchgate.net More detailed studies have quantified this selectivity, revealing a significantly higher potency against TACE compared to MMPs such as MMP-1, MMP-2, MMP-3, MMP-8, MMP-9, and MMP-13. bioworld.com
Table 2: Selectivity Profile of a this compound Analog against Various MMPs
| Enzyme | IC50 (nM) | Selectivity vs. TACE (Fold) | Reference |
| TACE | 0.02 | - | bioworld.com |
| MMP-1 (Interstitial Collagenase) | > 4,949 | > 247,450 | bioworld.com |
| MMP-2 (Gelatinase A) | 3,333 | 166,650 | bioworld.com |
| MMP-3 (Stromelysin-1) | 163 | 8,150 | bioworld.com |
| MMP-8 (Neutrophil Collagenase) | 795 | 39,750 | bioworld.com |
| MMP-9 (Gelatinase B) | > 2,128 | > 106,400 | bioworld.com |
| MMP-13 (Collagenase 3) | 16,083 | 804,150 | bioworld.com |
This table is interactive. Click on the headers to sort the data.
Molecular Interactions of this compound with TACE Residues
Molecular docking and dynamics simulations have provided insights into the specific interactions between this compound and the amino acid residues within the active site of TACE. These studies indicate that this compound, as a reference TACE inhibitor, establishes strong binding interactions with key residues in the enzyme's active site. nih.gov While the precise residues have been further elucidated for other TACE inhibitors, the general mechanism involves the inhibitor molecule occupying the S1 and S1' subsites of the enzyme and coordinating with the catalytic zinc ion. rsc.org The interaction energy of this compound has been calculated to be exceptionally favorable, suggesting a stable and effective binding to the TACE active site. nih.gov
Preclinical Pharmacological and Biological Investigations of Bms561392
Efficacy in Animal Models of Inflammatory Diseases
Preclinical investigations have assessed the efficacy of BMS561392 in several animal models representative of inflammatory conditions.
Rheumatoid Arthritis Models (e.g., Collagen-Induced Arthritis)
The collagen-induced arthritis (CIA) model is a widely used animal model for evaluating potential therapies for rheumatoid arthritis (RA). nih.gov Studies in the mouse CIA model have indicated that BMS561392 is effective in reducing disease severity. In one study using a mouse CIA model, administration of BMS561392 at 10.5 mg/kg twice daily demonstrated efficacy comparable to etanercept, reducing the clinical score per paw. A lower dose of 2.8 mg/kg was also reported to be more effective than infliximab (B1170848) in this model. medscape.com These findings provide preclinical validation for targeting TACE in RA. medscape.com
Investigations in Inflammatory Bowel Disease Models
BMS561392 has also been investigated in the preclinical setting for inflammatory bowel disease (IBD). medscape.comresearchgate.netmedchemexpress.com While specific detailed outcomes of these investigations in IBD models were not extensively detailed in the search results, its evaluation in this context aligns with its role as a TACE inhibitor, given the involvement of TNF-alpha in IBD pathogenesis. biomedcode.comcriver.com
Effects in Diabetic Peripheral Neuropathy Models
Research into the effects of TACE inhibitors, including compounds structurally related to BMS561392, on diabetic peripheral neuropathy (DPN) has been conducted using diabetic animal models such as streptozotocin (B1681764) (STZ)-induced diabetic mice. jst.go.jpresearchgate.netnih.govnih.gov While a novel TACE inhibitor, JTP-96193, was shown to prevent the delay of sciatic motor nerve conduction velocity in STZ-induced diabetic mice, indicating a potential benefit for DPN independent of glucose-lowering effects, the specific effects of BMS561392 in DPN models were not explicitly detailed in the provided search results, though its investigation in inflammatory diseases suggests a potential link given the inflammatory component of DPN. jst.go.jpresearchgate.net
Impact on Soluble TNF-alpha Shedding and Related Inflammatory Responses
BMS561392 functions as an inhibitor of TACE, the enzyme responsible for cleaving membrane-bound pro-TNF-alpha to release soluble TNF-alpha. nih.govnih.govresearchgate.netnih.govresearchgate.net In cell culture studies, BMS561392 has been shown to inhibit the secretion of soluble TNF-alpha in a dose-dependent manner. researchgate.netresearchgate.net For instance, 50% inhibition of TNF-alpha secretion in CHO cells expressing proTNF-alpha was achieved with 0.15 µM BMS561392, demonstrating its potency. researchgate.net This inhibitory effect on TNF-alpha shedding is a primary mechanism by which BMS561392 is hypothesized to exert anti-inflammatory effects. researchgate.netnih.govresearchgate.net
Effects on Amyloid Precursor Protein (APP) Processing and Amyloid-beta (Aβ) Production
Beyond its role in TNF-alpha shedding, TACE is also known to cleave Amyloid Precursor Protein (APP), a process referred to as alpha-secretase cleavage. researchgate.netnih.govresearchgate.netnih.govjneurosci.org This cleavage within the Aβ sequence prevents the formation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. researchgate.netnih.govnih.govjneurosci.org Therefore, the effect of TACE inhibition by BMS561392 on APP processing and Aβ production has been a critical area of investigation. researchgate.netnih.govresearchgate.netnih.govjneurosci.org
In Vitro Studies on sAPPα Secretion and Aβ Levels in Cellular Models
In vitro studies using cellular models, such as Chinese hamster ovary (CHO) cells expressing human wild-type APP (APPwt) or APP with the Swedish mutation (APPswe), have demonstrated that BMS561392 significantly reduces the secretion of soluble APP alpha (sAPPα), the product of alpha-secretase cleavage. researchgate.netnih.govresearchgate.netnih.govjneurosci.org This reduction was observed in a dose-dependent manner. researchgate.netnih.gov
Crucially, these studies also investigated the impact of BMS561392 on Aβ levels. Under normal conditions, BMS561392 did not lead to a corresponding increase in Aβ production in CHO-APPwt cells, and Aβ40/42 secretion levels remained unchanged in primary cortical neurons from Tg2576 mice. researchgate.netnih.govresearchgate.netnih.govjneurosci.org This suggests that under normal circumstances, TACE inhibition by BMS561392 does not significantly divert APP processing towards the amyloidogenic pathway mediated by BACE (beta-site APP cleaving enzyme). researchgate.netnih.govresearchgate.netnih.govjneurosci.org
However, studies also explored conditions where TACE activity was enhanced, such as treatment with phorbol (B1677699) ester (PMA). researchgate.netnih.govjneurosci.org In PMA-activated conditions, which increased alpha-secretase activity and sAPPα secretion while decreasing Aβ secretion, BMS561392 treatment effectively inhibited alpha-secretase activity and normalized Aβ40 and Aβ42 secretion towards control levels. researchgate.net This indicates that while TACE and BACE may not typically compete for APP, this can change under conditions of altered TACE activity or if APP is retained in specific cellular compartments like the trans-Golgi network. researchgate.netnih.govresearchgate.netjneurosci.org
The following table summarizes key in vitro findings on the effects of BMS561392 on sAPPα and Aβ levels:
| Cellular Model | Treatment with BMS561392 | sAPPα Secretion | Aβ Levels (under normal conditions) | Reference |
| CHO-APPwt cells | Dose-dependent | Reduced | Unchanged | researchgate.netnih.govresearchgate.net |
| CHO-APPswe cells | Dose-dependent | Reduced | Unchanged | researchgate.netnih.gov |
| Primary cortical neurons from Tg2576 mice | Tested concentration | Inhibited | Unchanged | researchgate.netnih.govjneurosci.org |
| CHO cells (PMA-activated) | Tested concentration | Inhibited | Normalized | researchgate.netresearchgate.netjneurosci.org |
These in vitro data suggest that while BMS561392 effectively inhibits TACE-mediated sAPPα secretion, it does not inherently increase Aβ production under normal cellular conditions. researchgate.netnih.govresearchgate.net
In Vivo Assessments of APP Processing in Transgenic and Wild-Type Mouse Brains
Preclinical studies have investigated the effects of BMS561392 on APP processing in vivo using mouse models. Infusion of BMS561392 into the brains of human APP-expressing Tg2576 mice and wild-type mice was performed to examine its impact on APP processing. nih.govjneurosci.orgresearchgate.net
Studies showed that in Tg2576 mice infused with BMS561392, there was a significant reduction in soluble APPα (sAPPα) levels in the hippocampus. nih.govjneurosci.orgresearchgate.net sAPPα is a product of APP cleavage by α-secretase, which includes TACE. nih.govresearchgate.net Notably, despite the decrease in sAPPα, the steady-state levels of amyloid-beta (Aβ) peptides remained unchanged in these mice. nih.govjneurosci.orgresearchgate.net Similar results were observed in wild-type mice expressing only endogenous APP, where hippocampal sAPPα levels were reduced, but Aβ levels did not change. nih.govjneurosci.org Cerebrospinal fluid (CSF) Aβ levels also showed no change after TACE inhibition by BMS561392. jneurosci.org
These in vivo findings suggest that while BMS561392 effectively inhibits the α-cleavage of APP mediated by TACE in the mouse brain, this inhibition does not lead to a compensatory increase in APP processing by β-secretase (BACE), which would result in elevated Aβ production. nih.govjneurosci.org
Modulation of Additional TACE/ADAM17 Substrates and Related Biological Processes
Beyond its effects on APP, BMS561392, as a TACE (ADAM17) inhibitor, can modulate the shedding of other TACE substrates and influence related biological processes. medchemexpress.complos.org ADAM17 is a key sheddase for a variety of transmembrane proteins, including cytokines, growth factors, receptors, and adhesion molecules. guidetoimmunopharmacology.org
L-selectin Shedding and Leukocyte Trafficking
L-selectin is a transmembrane glycoprotein (B1211001) expressed on leukocytes that plays a crucial role in leukocyte trafficking and homing to lymph nodes and inflamed tissues. researchgate.netnih.gov ADAM17 is the primary regulator of cell surface levels of L-selectin through proteolytic shedding of its extracellular domain. researchgate.netnih.gov
Inhibition of ADAM17, potentially by compounds like BMS561392, can affect the shedding of L-selectin. ADAM17-dependent ectodomain cleavage controls the expression of cell trafficking proteins such as L-selectin on leukocytes. nih.gov Studies using genetically modified leukocytes have suggested roles for ADAM17 and L-selectin shedding in innate immune cell recruitment in vivo. nih.gov Shedding of L-selectin on activated CD8+ T cells has been found to be ADAM17-dependent and a mediator of cell proliferation. nih.gov Understanding the mechanisms regulating L-selectin and ADAM17 is central to comprehending the recruitment of T cells to sites of infection. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Ligand Shedding
TACE (ADAM17) is responsible for producing active ligands of the epidermal growth factor receptor (EGFR) family through ligand shedding. plos.orgresearchgate.netmolbiolcell.orgsci-hub.se These ligands, including TGF-α, amphiregulin, HB-EGF, and epiregulin, bind to EGFR and can promote cell proliferation, migration, and survival. molbiolcell.orgsci-hub.se
Inhibition of TACE activity can suppress the release of these EGFR ligands from the cell surface, causing them to accumulate on the membrane. molbiolcell.org This inhibition of ligand shedding can lead to the inhibition of EGFR activation. researchgate.net Sustained TACE activity and subsequent EGFR ligand shedding can perpetuate EGFR signaling, which is implicated in processes like wound healing and cancer metastasis. researchgate.netmolbiolcell.org Therefore, BMS561392, as a TACE inhibitor, would be expected to modulate EGFR signaling by reducing the shedding of its ligands. nih.gov
Influence on MAP Kinase and Notch Signaling Pathways
TACE (ADAM17) is also involved in the regulation of MAP kinase and Notch signaling pathways. worldwidejournals.com
MAP kinase signaling pathways, including p38, ERK, and JNK, can be activated by various stimuli, including TNF-α, a key substrate of TACE. nih.govmdpi.com TACE is considered a chief regulator of MAP kinase pathways. worldwidejournals.com Activation of MAP kinase signaling can lead to the production of pro-inflammatory cytokines. mdpi.com ADAM17 and MAPK signaling appear to be closely linked, with p44 MAPK and p38 signaling necessary for ADAM17 activation/trafficking, while ADAM17 controls EGFR and MAPK activation via the cleavage of EGFR ligands. scienceopen.com BMS561392, by inhibiting TACE, could potentially influence these pathways by reducing the shedding of TNF-α and EGFR ligands, thereby affecting downstream signaling cascades. scienceopen.comnih.gov
The Notch signaling pathway is critical for various cellular processes, including cell fate decisions, proliferation, survival, and differentiation. nih.govaacrjournals.org Notch activation involves proteolytic cleavage of Notch receptors, and ADAM17, along with ADAM10, plays a role in this process by cleaving the S2 site within the Notch transmembrane domain. nih.govaacrjournals.org ADAM17 mainly cleaves Notch1 under ligand-independent conditions. researchgate.net Thus, ADAM17-mediated regulation of processes like dermal fibrosis can occur via Notch signaling. nih.gov Inhibition of ADAM17 could potentially impact Notch signaling by reducing the shedding and activation of Notch receptors. nih.govaacrjournals.org
Here is a summary of the effects of BMS561392 on APP processing and other TACE substrates:
| Substrate/Pathway | Effect of BMS561392 (TACE Inhibition) | In Vivo Model (if applicable) | Key Findings |
| APP Processing (α-cleavage) | Reduced sAPPα secretion and CTFα levels. nih.govjneurosci.orgresearchgate.net | Tg2576 mice, Wild-type mice nih.govjneurosci.orgresearchgate.net | Significant reduction in hippocampal sAPPα. nih.govjneurosci.orgresearchgate.net |
| APP Processing (β-cleavage) | No change in Aβ or CTFβ levels under normal conditions. nih.govjneurosci.orgresearchgate.net | Tg2576 mice, Wild-type mice nih.govjneurosci.orgresearchgate.net | No significant change in steady-state Aβ levels in hippocampus or CSF. nih.govjneurosci.orgresearchgate.net |
| TACE and BACE Competition | Little competition for APP under normal conditions. nih.govjneurosci.orgnih.gov | Not directly assessed with BMS561392. | Competition observed under conditions of enhanced TACE activity (PMA treatment) or modified APP localization (TGN retention). nih.govjneurosci.orgresearchgate.netnih.gov |
| L-selectin Shedding | Expected to reduce shedding as ADAM17 is the primary regulator. researchgate.netnih.gov | Not specifically assessed for BMS561392. | ADAM17-dependent shedding is crucial for leukocyte trafficking. researchgate.netnih.gov |
| EGFR Ligand Shedding | Expected to reduce shedding of ligands like TGF-α. researchgate.netmolbiolcell.orgsci-hub.se | Not specifically assessed for BMS561392. | Inhibition of ligand shedding suppresses EGFR activation. molbiolcell.orgresearchgate.net |
| MAP Kinase Signaling | Potential influence by reducing shedding of TNF-α and EGFR ligands. scienceopen.comnih.gov | Not specifically assessed for BMS561392. | TACE regulates MAP kinase pathways; ADAM17 and MAPK signaling are linked. worldwidejournals.comscienceopen.com |
| Notch Signaling | Potential impact by reducing Notch receptor shedding/activation. nih.govaacrjournals.org | Not specifically assessed for BMS561392. | ADAM17 is involved in Notch activation. nih.govaacrjournals.org |
Clinical Translational Research and Trial Outcomes of Bms561392
Design and Progression of Clinical Studies for BMS561392
BMS561392 advanced into both Phase I and Phase II clinical trials. Phase I studies in healthy human volunteers were conducted to evaluate the compound's initial safety and pharmacokinetic profile. These trials indicated that BMS561392 was well tolerated within a tested dose range, exhibiting a terminal half-life typically between 3 and 6 hours. scielo.brresearchgate.net Ex vivo assessments in Phase I also demonstrated the compound's ability to suppress TNF-alpha production. researchgate.net
Following the initial Phase I evaluations, BMS561392 moved into Phase II clinical trials. These later-stage studies commenced with the aim of investigating the compound's effectiveness in patient populations suffering from conditions characterized by excessive TNF-alpha production, such as rheumatoid arthritis and inflammatory bowel disease. researchgate.netguidetopharmacology.org
Challenges and Discontinuation of Clinical Development
Despite demonstrating promising in vitro activity and progressing through early clinical phases, the development of BMS561392 was ultimately discontinued (B1498344). This decision was primarily driven by significant challenges encountered during clinical evaluation, specifically concerning observed hepatotoxicity and limitations in clinical efficacy. scielo.brresearchgate.netresearchgate.netmedscape.comresearchgate.netjst.go.jp
Observed Hepatotoxicity and Potential Mechanism-Based Toxicity
A critical factor leading to the discontinuation of BMS561392 was the observation of hepatotoxicity in clinical trials. scielo.brresearchgate.netmedscape.comjst.go.jpjneurosci.org This liver toxicity was a notable concern and was considered to be potentially mechanism-based. medscape.com While the precise mechanisms underlying the hepatotoxicity of BMS561392 are complex, some research suggests that the hydroxamate structure present in early TACE inhibitors, including BMS561392, might contribute to issues such as low bioavailability and the formation of toxic metabolites, potentially playing a role in the observed liver adverse effects. jst.go.jp Studies in animal models, such as those involving co-treatment with lipopolysaccharide (LPS) and ranitidine, have explored the intricate relationship between TACE activity and inflammation-induced liver injury, indicating that TACE inhibition can influence this process. researchgate.netnih.gov
Assessment of Clinical Efficacy and Therapeutic Limitations
In addition to safety concerns, the assessment of clinical efficacy also contributed to the decision to halt the development of BMS561392. Although some reports initially mentioned "excellent efficacy" in Phase II trials scielo.br, other sources explicitly state a "lack of efficacy" as a reason for discontinuation. researchgate.netjst.go.jp It has been noted that despite favorable in vitro profiles, BMS561392, along with other TACE inhibitors like Apratastat, failed to successfully navigate Phase II clinical trials due to concerns regarding both toxicity and efficacy. researchgate.netjst.go.jp While BMS561392 demonstrated potent TACE inhibition, it also showed activity against other metalloproteinases, including MMP3, MMP12, and ADAMTS4, suggesting a degree of non-selectivity that could potentially impact its therapeutic profile and contribute to limitations in efficacy or contribute to off-target effects. medscape.com
Advanced Synthetic Methodologies and Process Development for Bms561392
Development of Efficient and Scalable Synthetic Routes
Early synthetic efforts for BMS-561392 involved a 12-step linear route that centered on forming the γ-lactam core from a phenyl glycine (B1666218) derivative and D-leucine methyl ester. This route involved chromatographic separation of diastereomers to obtain the desired product. acs.org While this initial route was appealing due to its straightforward nature, the need for rapid delivery of drug substance for clinical development prompted the investigation of more efficient and scalable alternatives. acs.orgacs.org
Key Methodological Advances in Stereoselective Synthesis
Stereoselectivity was a critical aspect of this compound synthesis due to the presence of multiple chiral centers, including a challenging quaternary stereogenic center. acs.orgacs.org Significant methodological advances were made to control the stereochemistry during the synthesis.
Enantioselective Formation of Quaternary Chiral Centers
The quaternary chiral center in this compound was a major synthetic challenge. One approach involved a diastereoselective enolate amination using a D-leucine amino acid residue as a chiral directing group. acs.orgthieme-connect.comresearchgate.netresearchgate.net This method employed a diastereoselective α-amination of an enolate to establish the quaternary chiral center. acs.orgthieme-connect.com Enhanced diastereomeric ratios were observed when the enolate amination was conducted in the presence of lithium chloride (LiCl). acs.orgthieme-connect.comresearchgate.netresearchgate.net Analogies were drawn to known tertiary amide amino alcohol chiral auxiliaries used in diastereoselective enolate alkylations and aminations. acs.orgresearchgate.netresearchgate.net The diastereoselectivity was attributed to the steric bias provided by the chelated lithium enolate. thieme-connect.com Conducting the α-amination in the presence of six equivalents of LiCl improved the diastereomeric ratio from 7:3 to 92:8. thieme-connect.com Further purification via recrystallization allowed for a diastereomeric ratio of >99:1. thieme-connect.com
Another strategy explored for creating quaternary chiral centers involved asymmetric tandem N-alkylation/π-allylation of α-iminoesters. acs.orgacs.orgresearchgate.net This one-step, three-component coupling reaction utilized α-iminoesters, Grignard reagents, and cinnamyl acetate (B1210297) to produce enantioenriched α-allyl-α-aryl α-amino acids. acs.org The enolate generated from this tandem process demonstrated higher reactivity and selectivity compared to enolates generated by direct deprotonation, potentially due to differences in solvation or aggregation state. acs.org
Enzymatic Resolution Techniques for Chiral Intermediates
Enzymatic resolution played a vital role in obtaining the required enantiopurity of chiral intermediates in the synthesis of this compound. An effective enzymatic resolution of a racemic α,α-disubstituted amino ester was a key feature of the developed process. acs.orgacs.orgresearchgate.netacs.orgacs.orgthieme-connect.com
Specifically, the enzymatic hydrolysis of an intermediate ester using pig liver esterase (PLE) was a cornerstone of a new synthetic route to this compound. acs.org Optimization studies were conducted to determine the minimum quantity of PLE required for robust conversion. acs.org A range of 50-380 kU/mol of the ester substrate was studied, with 130 to 150 kU/mol found to be optimal. acs.org Potassium dihydrogenphosphate (0.2 mol %) was used as a buffer at pH 8, and Triton-100X (2 wt %) served as a surfactant to facilitate phase interaction in the heterogeneous reaction mixture. acs.org While initial campaigns using this enzymatic resolution provided drug substance with >99.5% ee after downstream optical purity upgrades, further optimization was undertaken to address variable resolution results, long reaction times (18 hours), and poor filtration of enzyme residue. acs.org Important advances in optimizing the enzymatic resolution included the use of tris(hydroxymethyl)-aminomethane (TRIS) as a buffer to improve substrate solubility and the surfactant Antarox to enhance phase interaction in the heterogeneous reaction. thieme-connect.com
Here is a summary of the enzymatic resolution optimization:
| Parameter | Initial Conditions | Optimized Conditions | Outcome | Source |
| Enzyme Loading (kU/mol) | 50-380 (range studied) | 130-150 (optimal) | Robust conversion | acs.org |
| Buffer | Potassium dihydrogenphosphate (0.2 mol %), pH 8 | Tris(hydroxymethyl)-aminomethane (TRIS) | Improved substrate solubility | acs.orgthieme-connect.com |
| Surfactant | Triton-100X (2 wt %) | Antarox | Facilitated phase interaction in heterogeneous reaction | acs.orgthieme-connect.com |
| Reaction Time | 18 hours | Reduced (details not specified in snippets) | Improved efficiency | acs.org |
| Enzyme Filtration | Poor | Improved (details not specified in snippets) | Improved process handling | acs.org |
Process Optimization for Industrial Scale Production
Developing a synthesis suitable for large-scale and industrial production of this compound involved optimizing various aspects of the chemical process beyond just the key stereoselective steps. The goal was to create a route that was practical, scalable, and reasonably cost-effective. acs.org
One significant consideration was the safe handling of reagents. For instance, the aminating agent 1-chloro-1-nitrosocyclopentane was found to be unsafe to use as a neat compound based on accelerated reaction calorimetry (ARC) data. acs.orgresearchgate.net A safe method was developed involving its preparation and use as a stock solution in methyl tert-butyl ether (MTBE). acs.orgresearchgate.net
The large-scale synthesis also featured an efficient C-alkylation of a phenolic α,α-disubstituted amino ester without protecting the phenol (B47542) group. thieme-connect.com The use of lithium bases in certain steps exploited the strong O-Li bond to minimize competing reactions at the phenolic oxygen. thieme-connect.com
A crucial aspect of the process development was ensuring the purity of the final hydroxamic acid drug substance, specifically with undetectable levels of the mutagenic impurity hydroxylamine. acs.orgacs.orgresearchgate.netacs.orgacs.orgthieme-connect.com The optimized process addressed this challenge. acs.orgacs.orgresearchgate.netacs.orgacs.orgthieme-connect.com
Broader Implications and Future Research Directions in Tace/adam17 Inhibition
Lessons Learned from BMS561392 in the Development of TACE Inhibitors
BMS561392 (also known as DPC-333) was developed as a potent and selective inhibitor of TACE. In in vitro studies, BMS561392 demonstrated potent TACE inhibitory activity with an IC₅₀ value of 0.20 nM, showing selectivity of more than 100-fold over other matrix metalloproteinases (MMPs) jst.go.jpresearchgate.netpsu.edu. It is described as a gamma-lactam analog psu.edumedscape.com. This compound advanced to clinical trials, including Phase II studies for conditions such as rheumatoid arthritis researchgate.netmedscape.com.
However, the development of BMS561392, along with other early TACE inhibitors, faced significant challenges. Despite promising in vitro profiles and initial clinical progress, the development of some of these compounds, including BMS561392, was eventually discontinued (B1498344) jst.go.jppsu.edumedscape.comnih.gov. Reasons cited for the termination of some TACE inhibitor programs, including potentially BMS561392, included hepatotoxicity and/or lack of efficacy in clinical trials jst.go.jpresearchgate.netpsu.edumedscape.comnih.gov.
The experience with BMS561392 and other early TACE inhibitors highlighted critical lessons. A major hurdle in developing TACE inhibitors has been achieving sufficient selectivity over other metalloproteinases, particularly MMPs, due to the structural similarities in their catalytic sites jst.go.jppsu.edumedscape.comresearchgate.netnih.gov. Off-target inhibition of MMPs can lead to undesirable side effects, such as musculoskeletal issues like tendonitis, which were observed with earlier, less selective inhibitors jst.go.jppsu.edumedscape.com. While BMS561392 showed improved selectivity compared to broad-spectrum MMP inhibitors jst.go.jpresearchgate.netpsu.edumedscape.comnih.govjneurosci.org, the potential for off-target effects or complex biological roles of TACE substrates may have contributed to the observed challenges in clinical development. The failure of some potent inhibitors in clinical trials also underscored the complexities of translating in vitro potency and selectivity into clinical efficacy and acceptable safety profiles.
Strategies for Overcoming Challenges in TACE-Targeted Therapies
The challenges encountered in the development of early TACE inhibitors have spurred the exploration of novel strategies to identify compounds with improved therapeutic profiles. A key focus is on enhancing selectivity. Researchers are working to design inhibitors that specifically target TACE by exploiting subtle differences in the shape and size of its active site, such as the S1' pocket, compared to other MMPs psu.eduresearchgate.netnih.gov. This involves structure-based drug design and advanced computational modeling techniques psu.eduresearchgate.netnih.gov.
Beyond improving active site selectivity, strategies include the development of non-hydroxamate inhibitors to potentially avoid some of the drawbacks associated with the hydroxamate zinc-binding group common in early metalloproteinase inhibitors psu.edu. Exploring allosteric sites or targeting regulatory mechanisms that control TACE activity, such as iRhoms and iTAP, represents another avenue to achieve greater specificity researchgate.net. Furthermore, the development of alternative therapeutic modalities, such as selective monoclonal antibodies that inhibit TACE, is also being pursued tandfonline.commdpi.com.
Overcoming the translational gap between preclinical models and clinical outcomes remains a significant challenge. A deeper understanding of the specific roles of TACE and its numerous substrates in different disease contexts is crucial for identifying patient populations most likely to benefit from TACE inhibition and for predicting potential off-target effects mediated by the inhibition of other TACE substrates.
Emerging Research Avenues for TACE/ADAM17 Inhibition
Despite the setbacks in the clinical development of some early compounds, the therapeutic potential of targeting TACE/ADAM17 remains high, and research continues to explore its roles in various diseases and develop novel inhibitory strategies.
Potential Roles in Oncology (e.g., Radiotherapy Resistance, Tumor Microenvironment)
ADAM17 plays a multifaceted role in cancer progression, influencing cell proliferation, survival, migration, angiogenesis, and immune evasion medscape.comresearchgate.nettandfonline.commdpi.comresearchgate.netnih.govmdpi.comscispace.comresearchgate.net. Its ability to shed various growth factors (like EGFR ligands and TGF-α) and receptors contributes to sustained pro-survival signaling in tumor cells medscape.commdpi.commdpi.com. TACE/ADAM17 also sheds cytokines such as TNF-α and IL-6R, which can modulate the tumor microenvironment, influencing inflammation and immune cell function mdpi.comnih.govmdpi.comresearchgate.net. Furthermore, ADAM17 is involved in shedding immune checkpoint molecules like TIM-3 and CD154, potentially impacting tumor immunosurveillance nih.govresearchgate.net.
Research is exploring the potential of TACE/ADAM17 inhibitors in oncology, including their ability to overcome resistance to other therapies, such as EGFR-targeted therapies and potentially radiotherapy nih.govmdpi.comscispace.comresearchgate.net. The complex and sometimes contradictory role of ADAM17 in tumor immunosurveillance suggests that targeting TACE/ADAM17 in combination with immunotherapy is an area of active investigation nih.govresearchgate.net. ADAM17 inhibitors are currently in clinical trials for certain cancer indications nih.govresearchgate.net.
Further Investigations in Neurodegenerative Diseases Beyond APP Processing
TACE/ADAM17's involvement in neuroinflammation through the shedding of TNF-α has implicated it in neurodegenerative conditions like Alzheimer's disease (AD) jneurosci.orgnih.govresearchgate.netmdpi.com. While TACE also cleaves Amyloid Precursor Protein (APP) to produce sAPPα, a process that prevents the formation of amyloid-beta (Aβ) peptides, studies with BMS561392 indicated that inhibiting TACE did not necessarily lead to increased Aβ levels under normal conditions, suggesting limited competition between TACE and BACE for APP jneurosci.orgnih.govresearchgate.netresearchgate.net.
Emerging research suggests that dysregulation of TACE localization and activity is linked to neurodegeneration in AD and prion diseases inserm.fr. In diseased neurons, TACE can be internalized, diverting it from its substrates like APP and TNF-α receptors, thereby potentially contributing to the accumulation of pathological proteins and increased sensitivity to inflammation inserm.fr. Future research directions include investigating the role of TACE/ADAM17 in other neurodegenerative disorders and exploring strategies to modulate its localization or activity to restore its protective functions inserm.fr. Targeting regulators of TACE localization, such as PDK1, is an example of an emerging research avenue in this area inserm.fr.
Development of Novel Selective TACE Inhibitors with Improved Profiles
The pursuit of highly selective TACE inhibitors with improved pharmacokinetic and safety profiles remains a priority. This involves the design and synthesis of novel chemical entities, moving beyond the limitations of earlier broad-spectrum or less selective compounds psu.eduresearchgate.netnih.govtandfonline.commdpi.comresearchgate.net. Efforts are focused on developing inhibitors with optimal potency, selectivity against off-targets (especially other MMPs and ADAMs), favorable ADME properties, and reduced potential for mechanism-based toxicities. The development of non-small molecule inhibitors, such as therapeutic antibodies, is also an area of ongoing research tandfonline.commdpi.com.
Repurposing of Existing Compounds as TACE Inhibitors
The strategy of repurposing existing FDA-approved drugs as TACE inhibitors is gaining traction. Advanced computational methods, such as deep learning models and virtual screening, are being employed to screen libraries of approved compounds to identify those with potential TACE inhibitory activity researchgate.netresearchgate.netplos.orgnih.gov. For example, Vorinostat, an FDA-approved cancer drug, has been identified through virtual screening and validated in biological assays as a potential TACE inhibitor, suggesting its repurposing potential for inflammatory diseases researchgate.netplos.orgnih.gov. This approach can accelerate the discovery process by leveraging compounds with known safety data.
Here is a table summarizing some of the research findings related to BMS561392:
| Compound | Target Enzyme | In vitro IC₅₀ (TACE) | Selectivity vs. MMPs | In vivo Effects (Examples) | Clinical Trial Status | Outcome/Lessons Learned | Source |
| BMS561392 | TACE | 0.20 nM | >100-fold | Reduces TNF-α secretion in cells, inhibits APP cleavage in vitro and in mice (no Aβ increase) jneurosci.orgnih.govresearchgate.netresearchgate.net | Phase II | Development discontinued (hepatotoxicity/lack of efficacy) jst.go.jpresearchgate.netpsu.edumedscape.comnih.gov | jst.go.jpresearchgate.netpsu.edumedscape.comnih.govjneurosci.orgresearchgate.netresearchgate.net |
Q & A
Q. How to systematically review literature on BMS561392 while avoiding bias?
- Methodological Answer :
- Search Strategy : Use Boolean operators (e.g., "BMS561392 AND (kinase inhibitor OR apoptosis)") across PubMed, Scopus, and patent databases. Limit to peer-reviewed studies (2000–2025) .
- Critical Appraisal : Apply GRADE criteria to assess evidence quality, highlighting conflicts of interest or small sample sizes .
- Grey Literature : Include preprint servers (bioRxiv) and conference abstracts for emerging insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
